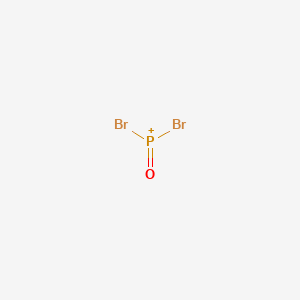
Dibromo(oxo)phosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibromo(oxo)phosphanium is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of two bromine atoms and an oxo group attached to a phosphorus atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibromo(oxo)phosphanium typically involves the reaction of phosphorus trichloride with bromine in the presence of a suitable solvent. The reaction proceeds as follows:
PCl3+Br2→PBr2O+Cl2
This reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Dibromo(oxo)phosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.
Reduction: Reduction reactions can convert this compound to lower oxidation state phosphorus compounds.
Substitution: The bromine atoms in this compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substituting agents: Such as halogenating agents or organometallic reagents.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield phosphorus pentoxide, while substitution reactions can produce a variety of organophosphorus compounds.
Scientific Research Applications
Dibromo(oxo)phosphanium has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and its interactions with biomolecules.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism by which dibromo(oxo)phosphanium exerts its effects involves its ability to interact with various molecular targets. The oxo group and bromine atoms play a crucial role in its reactivity, allowing it to participate in a wide range of chemical reactions. The specific pathways involved depend on the nature of the reaction and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to dibromo(oxo)phosphanium include:
Phosphorus tribromide: A related compound with three bromine atoms attached to a phosphorus atom.
Phosphorus oxychloride: A compound with an oxo group and three chlorine atoms attached to a phosphorus atom.
Dibromo(oxo)phosphorane: A compound with a similar structure but different reactivity.
Uniqueness
This compound is unique due to its specific combination of bromine atoms and an oxo group, which imparts distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a valuable compound in both research and industrial settings.
Properties
CAS No. |
14939-39-0 |
|---|---|
Molecular Formula |
Br2OP+ |
Molecular Weight |
206.78 g/mol |
IUPAC Name |
dibromo(oxo)phosphanium |
InChI |
InChI=1S/Br2OP/c1-4(2)3/q+1 |
InChI Key |
VJHGCIOTMAENAQ-UHFFFAOYSA-N |
Canonical SMILES |
O=[P+](Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


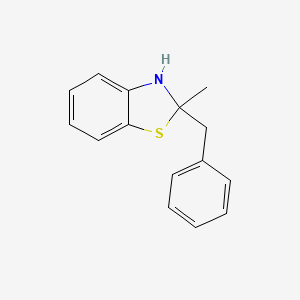
![2H-Pyran, tetrahydro-2-[(3-nitrophenyl)methoxy]-](/img/structure/B14718390.png)


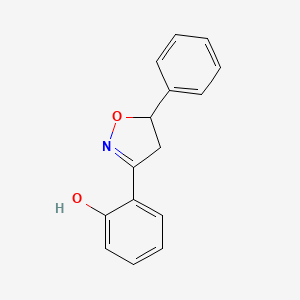
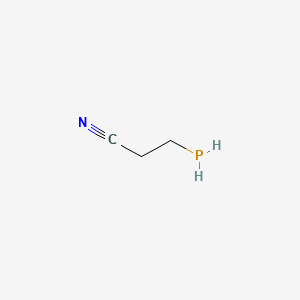
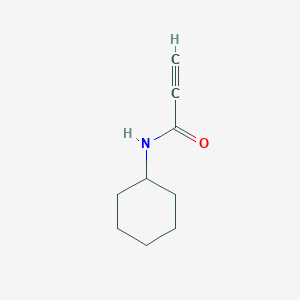

![Ethyl 4-[4-(benzyloxy)phenyl]butanoate](/img/structure/B14718434.png)
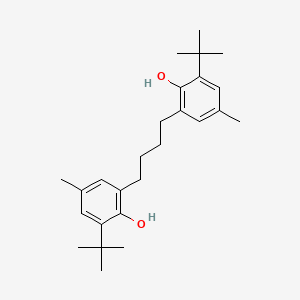
![2-amino-N-[4-[4-[(2-amino-4-methylsulfanylbutanoyl)amino]phenyl]sulfonylphenyl]-4-methylsulfanylbutanamide](/img/structure/B14718448.png)
![2-Acetyl-3,4,6,7-tetramethoxynaphtho[2,3-b]furan-5,8-dione](/img/structure/B14718460.png)
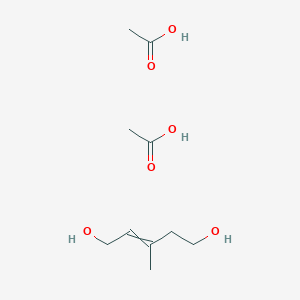
![2-Methyl[1,3]thiazolo[3,2-a]pyridin-4-ium perchlorate](/img/structure/B14718470.png)
